molecular formula C9H15IO2 B12573121 1-(1-Ethoxyethoxy)-5-iodopent-2-yne CAS No. 194878-97-2

1-(1-Ethoxyethoxy)-5-iodopent-2-yne

Cat. No.: B12573121
CAS No.: 194878-97-2
M. Wt: 282.12 g/mol
InChI Key: GLDNOTLKURTPCU-UHFFFAOYSA-N
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Description

1-(1-Ethoxyethoxy)-5-iodopent-2-yne is an organic compound characterized by the presence of an ethoxyethoxy group and an iodine atom attached to a pent-2-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethoxyethoxy)-5-iodopent-2-yne typically involves the reaction of 5-iodopent-2-yne with ethoxyethanol under specific conditions. The reaction is often catalyzed by a strong acid such as p-toluenesulfonic acid to facilitate the formation of the ethoxyethoxy group. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethoxyethoxy)-5-iodopent-2-yne undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The triple bond in the pent-2-yne backbone can be reduced to form alkenes or alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted pent-2-yne derivatives.

    Oxidation Reactions: Products include ketones or carboxylic acids.

    Reduction Reactions: Products include alkenes or alkanes.

Scientific Research Applications

1-(1-Ethoxyethoxy)-5-iodopent-2-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Ethoxyethoxy)-5-iodopent-2-yne involves its interaction with various molecular targets. The ethoxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can undergo substitution reactions. The triple bond in the pent-2-yne backbone can engage in addition reactions, making the compound versatile in its reactivity.

Comparison with Similar Compounds

  • 1-(1-Ethoxyethoxy)butane
  • 1-(1-Ethoxyethoxy)pentane
  • 1-(1-Ethoxyethoxy)hexane

Comparison: 1-(1-Ethoxyethoxy)-5-iodopent-2-yne is unique due to the presence of both an ethoxyethoxy group and an iodine atom, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and interactions, making it valuable in various research and industrial contexts.

Properties

CAS No.

194878-97-2

Molecular Formula

C9H15IO2

Molecular Weight

282.12 g/mol

IUPAC Name

1-(1-ethoxyethoxy)-5-iodopent-2-yne

InChI

InChI=1S/C9H15IO2/c1-3-11-9(2)12-8-6-4-5-7-10/h9H,3,5,7-8H2,1-2H3

InChI Key

GLDNOTLKURTPCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCC#CCCI

Origin of Product

United States

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